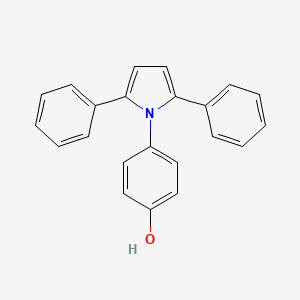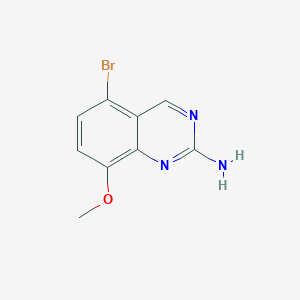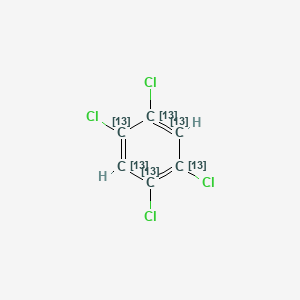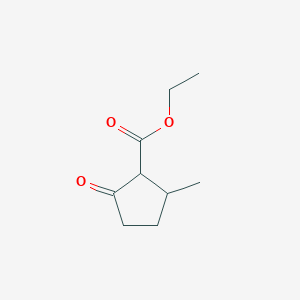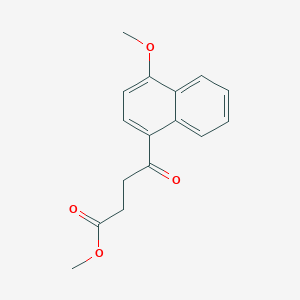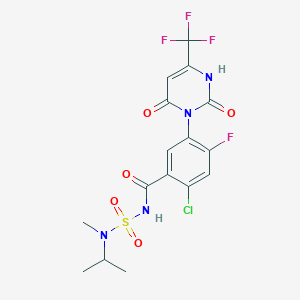
Saflufenacil-N-desmethyl
Descripción general
Descripción
Saflufenacil-N-desmethyl is a chemical compound that belongs to the class of herbicides. It is a derivative of saflufenacil, which is known for its effectiveness in controlling broadleaf weeds. This compound is characterized by its white or pale yellow crystalline solid form and relatively low solubility .
Mecanismo De Acción
Target of Action
Saflufenacil-N-desmethyl primarily targets the enzyme protoporphyrinogen IX oxidase (PPO) . PPO plays a crucial role in the biosynthesis of chlorophyll, a vital pigment for photosynthesis in plants .
Mode of Action
This compound inhibits the activity of PPO, thereby preventing the formation of chlorophyll . This inhibition results in the accumulation of protoporphyrin IX, a potent photosensitizer . The accumulated protoporphyrin IX activates oxygen, causing lipid peroxidation, which leads to rapid loss of membrane integrity and function .
Biochemical Pathways
The inhibition of PPO by this compound affects the tetrapyrrole biosynthetic pathway . This pathway is responsible for the production of chlorophyll in plants. The disruption of this pathway leads to the accumulation of protoporphyrin IX and hydrogen peroxide in the leaf tissue . In corn, only slight increases in protoporphyrin IX and hydrogen peroxide are observed, reflecting the in planta tolerance of this crop .
Pharmacokinetics
It is known that saflufenacil, a closely related compound, is rapidly absorbed and distributed within the plant systemically by acropetal and basipetal movement . The metabolism of Saflufenacil in corn is more rapid than in weeds .
Result of Action
The action of this compound leads to chlorosis and necrosis in plants . The rapid loss of membrane integrity and function caused by lipid peroxidation results in the death of the plant cells .
Action Environment
The efficacy of this compound is influenced by soil properties . The bioactivity of Saflufenacil in soil is strongly correlated to soil organic matter and humic matter, and less correlated to cation exchange capacity and sand content . Therefore, the action, efficacy, and stability of this compound may vary based on soil organic matter content and texture classification .
Análisis Bioquímico
Biochemical Properties
Saflufenacil-N-desmethyl, like its parent compound Saflufenacil, is likely to interact with the enzyme protoporphyrinogen IX oxidase (PPO) in the tetrapyrrole biosynthetic pathway . This interaction inhibits the activity of PPO, leading to an accumulation of protoporphyrin IX
Cellular Effects
Given its similarity to Saflufenacil, it may influence cell function by disrupting the tetrapyrrole biosynthetic pathway This could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its inhibition of PPO. This inhibition disrupts the tetrapyrrole biosynthetic pathway, leading to an accumulation of protoporphyrin IX
Metabolic Pathways
This compound is likely involved in the tetrapyrrole biosynthetic pathway due to its inhibition of PPO
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of saflufenacil-N-desmethyl typically involves the synthesis of saflufenacil followed by a demethylation process. The synthetic route for saflufenacil involves the reaction between a substituted aniline and an oxazinone. Specifically, 2-chloro-4-fluoro-5-aminobenzoic acid and 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one are heated in acetic acid to form the ring systems of the herbicide . The demethylation process to obtain this compound involves specific reaction conditions that vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound follows optimized synthesis processes to ensure high yield and purity. The process involves the use of organic solvents and controlled reaction conditions to achieve the desired product. The production methods are designed to be efficient and scalable for large-scale manufacturing .
Análisis De Reacciones Químicas
Types of Reactions: Saflufenacil-N-desmethyl undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application as an herbicide and for further chemical modifications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
Saflufenacil-N-desmethyl has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its reactivity and potential as a building block for synthesizing other compounds. In biology, it is used to investigate its effects on plant physiology and its potential as a herbicide. In medicine, research focuses on its potential therapeutic applications and its mechanism of action. In industry, this compound is used in the development of new herbicidal formulations and for environmental studies .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to saflufenacil-N-desmethyl include butafenacil, flumioxazin, and other PPO inhibitors. These compounds share a similar mechanism of action but differ in their chemical structures and specific applications .
Uniqueness: this compound is unique due to its specific chemical structure, which provides distinct reactivity and selectivity as a herbicide. Its effectiveness in controlling a broad spectrum of weeds and its relatively low environmental impact make it a valuable compound in agricultural practices .
Propiedades
IUPAC Name |
2-chloro-5-[2,4-dioxo-6-(trifluoromethyl)-1H-pyrimidin-3-yl]-4-fluoro-N-[methyl(propan-2-yl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF4N4O5S/c1-7(2)24(3)31(29,30)23-14(27)8-4-11(10(18)5-9(8)17)25-13(26)6-12(16(19,20)21)22-15(25)28/h4-7H,1-3H3,(H,22,28)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCZLNVIWHMJNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)NC(=O)C1=CC(=C(C=C1Cl)F)N2C(=O)C=C(NC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF4N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501348721 | |
| Record name | Saflufenacil-N-desmethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501348721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854122-75-1 | |
| Record name | Saflufenacil-N-desmethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501348721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


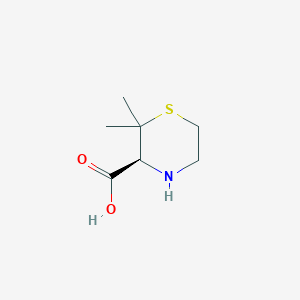
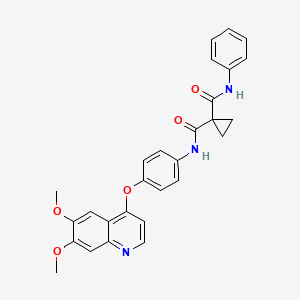

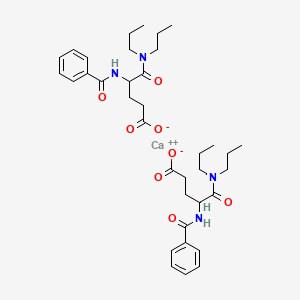
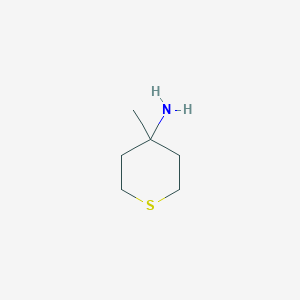
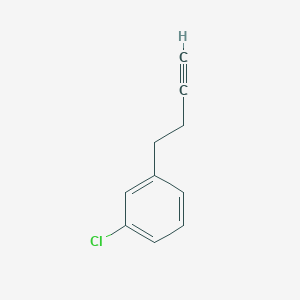
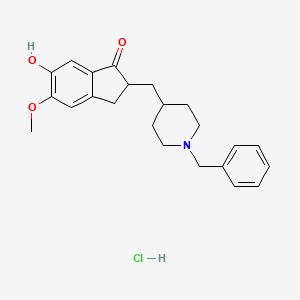
![C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine](/img/structure/B3331670.png)
